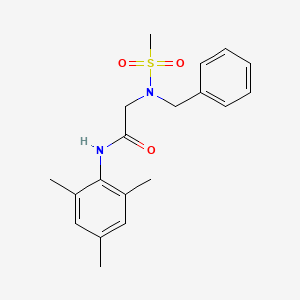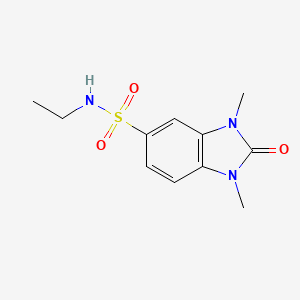![molecular formula C18H18N2O3 B4628902 N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide
Übersicht
Beschreibung
The compound of interest belongs to a class of organic molecules that have been explored for various pharmacological and material science applications due to their unique structural and functional properties. Compounds with cyanomethylphenyl and methoxyphenoxy groups have been studied for their potential in creating new materials and drugs, showcasing the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including but not limited to, condensation, esterification, and amide formation processes. For example, compounds with similar structural motifs have been synthesized through reactions involving key intermediates like phenoxycarbonyl phenoxycarbonyl compounds and the use of catalysts to facilitate the formation of the desired products (Kong & Tang, 1998).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, including density functional theory (DFT), have been utilized to elucidate the molecular structure, bonding, and electronic properties of similar compounds. These studies provide insights into the molecular geometry, bond lengths, bond angles, and electronic distributions within the molecules (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyanomethylphenyl and methoxyphenoxy groups include hydrolysis, esterification, and nucleophilic substitution reactions. The functional groups present in these compounds play a crucial role in determining their reactivity and the types of chemical transformations they can undergo.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure and the presence of functional groups. For instance, the introduction of methoxy groups can affect the polarity and thermal stability of the compounds (Harvey et al., 2015).
Wissenschaftliche Forschungsanwendungen
Renewable High-Temperature Cyanate Ester Resins
Research on renewable phenols derived from biomass sources, including those containing methoxy groups, has shown their impact on the properties and thermal stability of cyanate ester resins. These materials are evaluated for their physical properties, cure chemistry, and thermal stability, highlighting the potential of such compounds in the development of sustainable materials with high performance at elevated temperatures (Harvey et al., 2015).
Bioactive Constituents in Marine Sources
A study on Jolyna laminarioides isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate among other compounds, which exhibited chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii. This underscores the potential medicinal applications of such compounds (Atta-ur-rahman et al., 1997).
Amides from Capsicum Annuum
Research identified several amides, including 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, from the stems of Capsicum annuum. These compounds' structural characterization suggests potential applications in understanding plant biochemistry and exploring natural product-based drug discovery (Chung-Yi Chen et al., 2011).
Antiulcer Agents
The synthesis and evaluation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide and related compounds for their gastric acid antisecretory activity highlight the therapeutic potential of such molecules in treating ulcer-related diseases (Ueda et al., 1991).
Diphenylcyanamide Derivatives
The synthesis and study of diphenylcyanamide derivatives, including their application in understanding toxic effects on mosquito larvae, reflect the potential use of these compounds in pest control and the broader implications for environmental safety (Robinson, 1954).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(23-17-6-4-3-5-16(17)22-2)18(21)20-15-9-7-14(8-10-15)11-12-19/h3-10,13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTPAQXXSPTSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)
![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)
![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)
![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)